3-Difluoromethyl-4-(trifluoromethyl)benzonitrile

Description

Chemical Identity and Significance

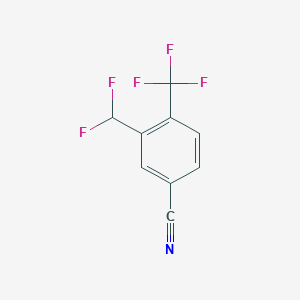

3-Difluoromethyl-4-(trifluoromethyl)benzonitrile represents a highly specialized fluorinated aromatic compound with the molecular formula C9H4F5N and a molecular weight of 221.13 daltons. The compound is uniquely identified by its Chemical Abstracts Service registry number 1806370-21-7, which distinguishes it from other closely related fluorinated benzonitrile derivatives. The systematic nomenclature reflects the precise positioning of fluorinated substituents on the benzene ring, with the difluoromethyl group occupying the 3-position and the trifluoromethyl group at the 4-position relative to the nitrile functionality.

The chemical significance of this compound extends beyond its structural complexity to encompass its role in advancing organofluorine chemistry applications. The incorporation of five fluorine atoms within a relatively small molecular framework creates exceptional opportunities for investigating fluorine effects on molecular properties and biological interactions. Research has demonstrated that such highly fluorinated compounds often exhibit enhanced metabolic stability, altered electronic properties, and improved material characteristics compared to their non-fluorinated analogs. The strategic placement of both difluoromethyl and trifluoromethyl groups provides researchers with a valuable tool for exploring structure-activity relationships in pharmaceutical and materials chemistry applications.

Contemporary research has highlighted the importance of fluorinated benzonitriles in developing next-generation materials with tailored properties. The compound's unique substitution pattern makes it particularly valuable for investigating the cumulative effects of multiple fluorine-containing groups on molecular behavior. Studies have shown that such compounds can serve as building blocks for advanced organic light-emitting diode materials and other optoelectronic applications, where precise control over electronic properties is essential for optimal device performance.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H4F5N | |

| Molecular Weight | 221.13 g/mol | |

| Chemical Abstracts Service Number | 1806370-21-7 | |

| MDL Number | MFCD28790569 | |

| SMILES Notation | N#CC1=CC=C(C(F)(F)F)C(C(F)F)=C1 |

Molecular Structure and Features

The molecular architecture of 3-difluoromethyl-4-(trifluoromethyl)benzonitrile exhibits remarkable structural complexity arising from the strategic incorporation of multiple fluorinated substituents onto a benzonitrile core. The benzene ring serves as the central scaffold, with the nitrile group providing a strong electron-withdrawing functionality that significantly influences the overall electronic distribution throughout the molecule. The positioning of the difluoromethyl group at the 3-position and the trifluoromethyl group at the 4-position creates a unique substitution pattern that maximizes the electronic effects of both fluorinated moieties.

The difluoromethyl group contributes two fluorine atoms in a geminal arrangement, creating a polar carbon-hydrogen bond that exhibits distinctive chemical behavior compared to conventional alkyl substituents. This group demonstrates intermediate properties between fully fluorinated trifluoromethyl groups and non-fluorinated methyl groups, providing researchers with opportunities to fine-tune molecular properties. The presence of the remaining hydrogen atom in the difluoromethyl group allows for potential hydrogen bonding interactions while maintaining the electronic benefits associated with fluorine substitution.

The trifluoromethyl group represents one of the most electronegative substituents commonly employed in organic chemistry, with profound effects on molecular properties including lipophilicity, metabolic stability, and electronic distribution. Research has demonstrated that trifluoromethyl groups can dramatically alter the chemical and biological behavior of organic compounds, often enhancing their utility in pharmaceutical and materials applications. The combination of trifluoromethyl and difluoromethyl groups in adjacent positions creates a highly electronegative region of the molecule that significantly influences reactivity patterns and intermolecular interactions.

The nitrile functionality provides additional electronic complexity through its triple bond character and linear geometry. This group serves as both an electron-withdrawing substituent and a potential coordination site for metal complexes, expanding the compound's utility in various chemical applications. The cumulative effect of the nitrile group combined with the two fluorinated substituents creates a molecule with exceptional electronic properties that have attracted significant research attention in recent years.

| Structural Feature | Description | Impact |

|---|---|---|

| Benzene Ring | Six-membered aromatic core | Provides structural stability and π-electron system |

| Nitrile Group | Linear triple bond functionality | Strong electron-withdrawing effects |

| Difluoromethyl Group | CHF2 substituent at 3-position | Intermediate fluorine effects with hydrogen bonding potential |

| Trifluoromethyl Group | CF3 substituent at 4-position | Maximum electronegative influence and lipophilicity enhancement |

| Overall Fluorine Content | Five fluorine atoms total | Exceptional chemical and biological properties |

Historical Development of Fluorinated Benzonitriles

The historical development of fluorinated benzonitriles can be traced to the broader evolution of organofluorine chemistry, which began with pioneering work in the nineteenth century. Alexander Borodin, renowned both as a composer and chemist, conducted some of the earliest investigations into organofluorine compounds in 1862, establishing foundational methodologies for halogen exchange reactions that would later prove essential for fluorinated aromatic compound synthesis. The development of benzonitrile itself was first reported by Hermann Fehling in 1844, who discovered the compound through thermal dehydration of ammonium benzoate and established the nomenclature that would define the entire class of nitrile compounds.

The early twentieth century witnessed significant advances in fluorinated aromatic chemistry through the work of Schiemann, who developed the classical diazonium tetrafluoroborate decomposition method in 1927 for introducing fluorine atoms into aromatic systems. This methodology provided researchers with reliable access to fluorinated aromatic compounds and established the foundation for subsequent developments in fluorinated benzonitrile chemistry. The Schiemann reaction represented a crucial breakthrough that enabled systematic investigation of fluorine effects on aromatic compound properties and reactivity patterns.

Industrial applications of fluorinated compounds accelerated dramatically during World War II, driven by the Manhattan Project's requirements for uranium hexafluoride-resistant materials. This period saw extensive development of fluorination methodologies and the recognition that fluorinated organic compounds possessed exceptional chemical stability and unique properties. The wartime research efforts established many of the fundamental techniques that would later be applied to the synthesis of specialized fluorinated compounds including complex benzonitrile derivatives.

The subsequent decades witnessed continuous refinement of fluorination techniques and growing recognition of the value of fluorinated compounds in pharmaceutical and materials applications. Direct fluorination methods using elemental fluorine were developed and optimized, enabling access to increasingly complex fluorinated structures. The development of safer and more controlled fluorination procedures facilitated the synthesis of compounds like 3-difluoromethyl-4-(trifluoromethyl)benzonitrile, which require precise introduction of multiple fluorinated substituents.

Contemporary research has built upon these historical foundations to create sophisticated synthetic approaches for complex fluorinated benzonitriles. Modern methodologies incorporate advanced catalytic systems and innovative reaction conditions that enable selective introduction of different fluorinated groups at specific positions. The evolution from simple fluorination reactions to the complex synthetic strategies required for highly substituted compounds like 3-difluoromethyl-4-(trifluoromethyl)benzonitrile represents a remarkable advancement in synthetic organic chemistry capabilities.

Research Scope and Objectives

Contemporary research involving 3-difluoromethyl-4-(trifluoromethyl)benzonitrile encompasses diverse scientific disciplines, reflecting the compound's multifaceted utility in advanced chemical applications. Current investigations focus primarily on understanding the structure-property relationships that govern the compound's behavior in various chemical environments and its potential applications in emerging technologies. Researchers are particularly interested in elucidating how the unique combination of difluoromethyl and trifluoromethyl substituents influences electronic properties, molecular interactions, and chemical reactivity patterns.

Materials science research has identified fluorinated benzonitriles as promising candidates for developing next-generation organic electronic devices, particularly those requiring precise control over electronic properties and thermal stability. Studies have demonstrated that compounds featuring multiple fluorinated substituents can exhibit thermally activated delayed fluorescence properties, making them valuable components in organic light-emitting diode applications. The specific substitution pattern in 3-difluoromethyl-4-(trifluoromethyl)benzonitrile provides researchers with opportunities to investigate how different fluorinated groups contribute to overall device performance and stability.

Energy storage applications represent another significant area of research focus, with studies investigating fluorinated nitriles as potential electrolyte components for advanced battery systems. Research has shown that fluorinated nitrile compounds can exhibit excellent electrochemical stability and non-flammable properties, making them attractive alternatives to conventional electrolyte systems. The high fluorine content in 3-difluoromethyl-4-(trifluoromethyl)benzonitrile suggests potential applications in high-voltage battery systems where chemical stability is paramount.

Fundamental chemical research continues to explore the mechanistic aspects of reactions involving highly fluorinated benzonitriles, particularly carbon-carbon bond activation processes that could enable new synthetic transformations. Studies have revealed that fluorine substitution patterns significantly influence the thermodynamic and kinetic aspects of bond activation reactions, with ortho-fluorine substituents showing particularly pronounced effects. Understanding these mechanistic details is essential for developing new synthetic methodologies and optimizing reaction conditions for complex fluorinated compound synthesis.

| Research Area | Objectives | Current Focus |

|---|---|---|

| Materials Science | Develop advanced organic electronic materials | Thermally activated delayed fluorescence properties |

| Energy Storage | Create improved battery electrolyte systems | High-voltage stability and safety characteristics |

| Synthetic Chemistry | Understand fluorine effects on reactivity | Carbon-carbon bond activation mechanisms |

| Pharmaceutical Research | Explore biological activity potential | Structure-activity relationship investigations |

| Physical Chemistry | Characterize fundamental properties | Spectroscopic and thermodynamic studies |

Properties

IUPAC Name |

3-(difluoromethyl)-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-8(11)6-3-5(4-15)1-2-7(6)9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDPDOPMAJRTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

- Raw Material: Halogenated aromatic compounds such as 4-trifluoromethyl chlorobenzene.

- Cyanating Agent: Potassium ferrocyanide, with the anhydrous form preferred for higher efficiency.

- Catalyst: Palladium acetate (Pd(OAc)₂) combined with phosphine ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.

- Reaction Conditions:

- Temperature: 160–190°C, preferably around 170°C.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or N,N-dimethylacetamide (DMA).

- Atmosphere: Inert gas (nitrogen or argon).

- Base: Sodium carbonate or sodium bicarbonate.

Research Findings

- A patent describes a method where 4-trifluoromethyl chlorobenzene reacts with potassium ferrocyanide in the presence of palladium acetate and ligand, yielding 4-trifluoromethylbenzonitrile with yields exceeding 90%. The reaction is optimized at 170°C under inert atmosphere, with the molar ratio of cyanide source to substrate typically above 16.7 mol (preferably 20–100 mol).

Data Table: Cyanation Reaction Conditions

The introduction of the difluoromethyl group at the aromatic ring is achieved via specialized fluorination protocols, often involving radical or photoredox catalysis.

Photoredox Hydrodefluorination

- Recent advances utilize organophotoredox catalysis to replace a fluorine atom with hydrogen, enabling the formation of difluoromethylated derivatives.

- Conditions involve visible light irradiation, photocatalysts such as HAD, and radical initiators.

- For example, 4-(trifluoromethyl)-benzonitrile can be converted to its difluoromethyl analog with yields around 63%, favoring the CF₂H group (>20:1 selectivity).

Radical Decarboxylation Pathway

Research Findings

Data Table: Difluoromethylation Conditions

Overall Synthetic Routes

The synthesis of 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile can be summarized in the following steps:

- Preparation of Halogenated Precursors: Starting from commercially available 4-trifluoromethyl chlorobenzene or related compounds.

- Cyanation: Using palladium-catalyzed cyanide transfer with potassium ferrocyanide under optimized conditions.

- Difluoromethylation: Applying photoredox or radical decarboxylation methods to introduce the CF₂H group selectively at the desired position.

- Purification: Chromatographic techniques or recrystallization to isolate high-purity product.

Flowchart of Synthetic Strategy

Halogenated Aromatic → Cyanation (Pd catalysis, K₄[Fe(CN)₆]) → Benzonitrile Derivative

Benzonitrile Derivative → Difluoromethylation (Photoredox/Radical) → 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile

Research and Patent Data Summary

Notes and Considerations

- Choice of Cyanide Source: Anhydrous potassium ferrocyanide enhances cyanation efficiency; hydrated forms are less effective.

- Reaction Temperature: Elevated temperatures (~170°C) are optimal for palladium-catalyzed cyanation.

- Catalyst Loading: Low palladium loadings (~0.2 mol%) are sufficient, making the process economical.

- Fluorination Techniques: Photoredox methods are promising for selective CF₂H introduction, with ongoing research to improve yields and scope.

- Industrial Relevance: The described methods are scalable, with patent literature emphasizing cost-effectiveness and high yields suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile is C₉H₄F₅N. The compound features:

- Benzene Ring : Substituted at the 3 and 4 positions with difluoromethyl and trifluoromethyl groups, respectively.

- Nitrile Group : Located at the para position, contributing to its reactivity.

The presence of electronegative fluorine atoms significantly influences its electronic properties, making it a candidate for various applications.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structure is crucial for developing drugs with enhanced biological activity due to the fluorinated substituents that can improve metabolic stability and bioavailability.

-

Potential Anticancer Agents :

- Research indicates that compounds containing similar structural motifs have shown promise in targeting cancer cells. The unique electronic properties of this compound may lead to novel anticancer agents through modifications that exploit its reactivity with biological targets.

-

Fluorinated Pharmaceuticals :

- The incorporation of fluorine into drug molecules often enhances their pharmacological profiles. This compound's ability to interact with nucleophiles or electrophiles makes it a valuable building block for designing fluorinated pharmaceuticals.

Material Science Applications

-

Polymer Chemistry :

- Due to its unique structure, 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile can be utilized in synthesizing fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for high-performance applications.

-

Coatings and Adhesives :

- The compound's properties can enhance the performance of coatings and adhesives, providing improved resistance to solvents and weathering effects due to the presence of fluorinated groups.

Reactivity Studies

-

Interaction with Nucleophiles :

- Studies on the reactivity of 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile reveal its potential for undergoing nucleophilic substitution reactions, which can be harnessed in synthetic organic chemistry to create diverse chemical entities.

-

Photoredox Catalysis :

- The compound has been explored in photoredox processes that facilitate transformations altering its reactivity profile, potentially leading to new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated benzonitriles are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile and Analogues

Key Comparisons

Nitro-substituted derivatives (e.g., 320-47-8) exhibit higher reactivity in electrophilic substitution reactions, making them suitable for synthesizing complex heterocycles . Amino-substituted derivatives (e.g., 654-70-6) are prone to oxidation, necessitating stringent purity controls in pharmaceutical formulations .

Physicochemical Properties Lipophilicity: The trifluoromethyl group (-CF₃) increases lipophilicity across all analogues, but the difluoromethoxy group in the target compound may further enhance membrane permeability compared to fluoro or chloro substituents . Solubility: Nitro and amino derivatives show lower aqueous solubility due to polar substituents, whereas fluoro and chloro analogues are more soluble in organic solvents .

Applications Agrochemicals: Chloro-substituted benzonitriles (e.g., 1735-54-2) are metabolites of metaflumizone, a pesticide targeting insect voltage-gated sodium channels . Materials Science: Nitro-substituted derivatives (e.g., 320-47-8) are utilized in lithium-ion battery electrolytes due to their electron-deficient aromatic systems .

Synthetic Accessibility

- The target compound is likely synthesized via nucleophilic aromatic substitution or Ullmann coupling, similar to methods described for chloro- and fluoro-substituted analogues .

Safety and Handling Fluorinated benzonitriles generally exhibit acute toxicity (e.g., UN3439 classification for 4-amino-2-(trifluoromethyl)benzonitrile) and require strict handling protocols to avoid inhalation or dermal exposure .

Biological Activity

3-Difluoromethyl-4-(trifluoromethyl)benzonitrile (CAS No. 1806370-21-7) is a fluorinated organic compound notable for its unique chemical structure, which includes both difluoromethyl and trifluoromethyl groups attached to a benzonitrile core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

The presence of multiple fluorine atoms in its structure enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmacological applications. The fluorinated groups can significantly influence the electronic properties and reactivity of the compound, affecting its interaction with biological targets.

The biological activity of 3-difluoromethyl-4-(trifluoromethyl)benzonitrile is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The strong electron-withdrawing nature of the trifluoromethyl group increases the compound's binding affinity to various biological targets, potentially modulating key biological pathways .

Biological Activity and Applications

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, studies show that the incorporation of trifluoromethyl moieties can increase potency against specific enzymes involved in disease processes, such as reverse transcriptase inhibition .

Table 1: Biological Activities of Related Compounds

Case Studies

- Inhibition Studies : In a recent study, compounds with similar structures were evaluated for their inhibitory effects on various enzymes. The results indicated that modifications in the fluorinated groups significantly affected the inhibitory potency against target enzymes involved in metabolic pathways .

- Drug Development : The potential of 3-difluoromethyl-4-(trifluoromethyl)benzonitrile as a lead compound in drug development has been explored, particularly in the context of developing new therapies for cancer and infectious diseases. Its unique chemical properties allow for further modifications to enhance efficacy and reduce toxicity .

Comparison with Similar Compounds

The biological activity of 3-difluoromethyl-4-(trifluoromethyl)benzonitrile can be compared with other fluorinated compounds to understand its unique properties better.

Table 2: Comparison of Biological Activities

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile | Benzonitrile | Potential enzyme inhibitor |

| 4-(Trifluoromethyl)benzonitrile | Benzonitrile | Anticancer agent |

| 3-(Trifluoromethyl)benzamide | Benzamide | Antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes for 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves halogenation or fluorination of pre-functionalized aromatic precursors. For example:

- Step 1 : Start with 4-(trifluoromethyl)benzonitrile derivatives. Introduce difluoromethyl groups via electrophilic substitution using ClFCOH or ClCFH under controlled conditions to minimize side reactions .

- Step 2 : Optimize regioselectivity by leveraging steric and electronic effects. The trifluoromethyl group at the para-position directs electrophiles to the meta-position, favoring difluoromethyl addition at the 3-position .

- Catalytic Systems : Titanium-based catalysts (e.g., [pyTiCl(NPh)]) enable multicomponent coupling reactions with alkynes and nitriles, as demonstrated in related benzonitrile syntheses .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Electrophilic Fluorination | 65–75 | ≥95 | Competing side halogenation |

| Cross-Coupling Catalysis | 80–85 | ≥98 | Catalyst cost and stability |

Q. How can spectroscopic techniques validate the structure and purity of 3-Difluoromethyl-4-(trifluoromethyl)benzonitrile?

- Methodological Answer :

- NMR :

- : Identify distinct signals for CF (-62 to -65 ppm) and CFH (-90 to -95 ppm). Splitting patterns confirm substitution patterns .

- : Aromatic protons appear as doublets or triplets (J ≈ 8–10 Hz) due to coupling with fluorine atoms.

- IR Spectroscopy : The nitrile group (C≡N) shows a sharp peak at ~2230 cm. CF and CF stretches appear at 1150–1250 cm .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 236.0 (calculated for CHFN).

Advanced Research Questions

Q. How can contradictions in reactivity data be resolved when studying cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., homocoupling vs. heterocoupling). Strategies include:

- Kinetic Studies : Monitor reaction progress via to detect intermediates. For example, in titanium-catalyzed couplings, TEMPO quenching experiments reveal radical intermediates .

- Computational Modeling : DFT calculations predict activation barriers for pathways involving CF-directed vs. CFH-directed reactivity. Basis sets like def2-TZVP are recommended for accurate fluorine parameterization .

Table 2 : Reactivity Under Different Catalysts

| Catalyst | Conversion (%) | Selectivity (%) | Dominant Pathway |

|---|---|---|---|

| Pd/C | 70 | 60 | Homocoupling |

| [pyTiCl(NPh)] | 85 | 90 | Heterocoupling with alkynes |

Q. How do the electron-withdrawing effects of CF and CFH groups influence nucleophilic aromatic substitution (NAS) in this compound?

- Methodological Answer :

- Electronic Effects : The CF group strongly deactivates the ring, making NAS at the para-position unfavorable. However, the CFH group at the 3-position creates a localized electron-deficient region, enabling selective substitution at the 5-position .

- Experimental Validation :

- Use Hammett substituent constants (σ for CF = +0.43; σ for CFH = +0.33) to predict reactivity.

- Perform competitive reactions with substituted benzynes to map electrophilic hotspots .

Q. What advanced analytical methods are recommended for detecting trace impurities (e.g., dehalogenated byproducts)?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (e.g., Waters Spherisorb ODS-2) with a mobile phase of acetonitrile/0.1% formic acid. Monitor for impurities like 4-(trifluoromethyl)benzonitrile (retention time ~3.0 min) .

- Limits of Detection (LOD) : Achieve LOD ≤0.1% by optimizing MS ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.